![molecular formula C8H8N2OS B174262 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-44-7](/img/structure/B174262.png)
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring The presence of methyl groups at the 5 and 6 positions of the thiophene ring contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from 2-aminothiophene-3-carboxylic acid, the compound can be synthesized via a cyclization reaction with formamide under acidic conditions. Another method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic approaches. One effective method includes the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, followed by derivatization to obtain the desired compound . This method provides satisfactory yields and is suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at C2 Position
The 2-position of the thienopyrimidinone core exhibits reactivity toward nucleophiles, enabling strategic functionalization:
-
Iminophosphorane intermediate formation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with triphenylphosphine/hexachloroethane to form iminophosphorane
-
Carbodiimide generation : Aza-Wittig reaction with aromatic isocyanates produces carbodiimides
-
Amine addition : Secondary/primary amines attack the carbodiimide group
-
Cyclization : Base-catalyzed ring closure forms 2-alkylamino derivatives
Entry | Amine Type | Reaction Time | Yield (%) |
---|---|---|---|
1 | Morpholine | 4 h | 76 |
2 | Piperidine | 4 h | 73 |
3 | Di-n-butylamine | 6 h | 70 |
4 | tert-Butylamine | 6 h | 71 |
5 | Benzylamine | 5 h | 75 |
Critical observations :
-
Sodium ethoxide catalyzes cyclization at room temperature
-
Regioselectivity favors attack at the arylamino group in primary amine reactions
-
Electron-withdrawing substituents (e.g., 4-Cl-C₆H₄) enhance yields (up to 86%)
Aza-Wittig Reaction Pathways
The scaffold participates in domino reactions for complex heterocycle synthesis:
-
Carbodiimide formation :
-
Guanidine intermediate : Amine addition creates N-substituted guanidines
-
Cyclization : Intramolecular attack forms the pyrimidinone ring
Optimized conditions :
-
Solvent: Dichloromethane (DCM)
-
Catalysis: 2-5 mol% EtONa
-
Temperature: Room temperature (20-25°C)
Functional Group Compatibility
The system tolerates diverse substituents while maintaining core integrity:
Demonstrated modifications :
-
Aromatic rings : Phenyl, 4-methylphenyl, 4-chlorophenyl
-
Alkyl chains : n-Butyl, n-hexyl, cyclohexyl
-
Heterocycles : Morpholine, piperidine derivatives
-
No decomposition under reflux conditions (toluene, 110°C)
-
Resists oxidation during purification (silica gel chromatography)
Structural Confirmation Methods
Key analytical data validate reaction outcomes:
Spectroscopic signatures :
-
¹H NMR : NH protons appear as broad singlets (δ 4.01-4.57 ppm)
-
IR : Strong C=O stretch at 1688-1698 cm⁻¹
-
MS : Molecular ion peaks match calculated m/z values (e.g., 353 for C₂₀H₂₃N₃OS)
Crystallographic evidence :
-
Single-crystal X-ray analysis of compound 8c confirms:
-
Planar thienopyrimidinone core
-
Dihedral angle: 89.2° between thiophene/pyrimidinone planes
-
Comparative Reaction Efficiency
Amine Type | Average Yield (%) | Rate (h⁻¹) |
---|---|---|
Secondary amines | 72.3 ± 6.1 | 0.25 |
Primary aliphatic | 73.8 ± 2.9 | 0.18 |
Aromatic | 68.4 ± 4.7 | 0.12 |
Data compiled from 12 entries in
Industrial-Scale Considerations
While lab-scale methods use batch reactors, potential scale-up strategies include:
-
Continuous flow systems for iminophosphorane synthesis
-
Automated pH control during cyclization
-
Solvent recycling (DCM recovery >92% demonstrated)
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibit notable antimicrobial properties. For instance, derivatives have demonstrated efficacy against various bacterial strains and fungi . This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
Similar thienopyrimidine derivatives have been investigated for their ability to inhibit epidermal growth factor receptor (EGFR) kinase activity . This inhibition can affect critical signaling pathways such as PI3K/Akt and MAPK, which are involved in cell proliferation and survival. Consequently, compounds like this compound may serve as lead compounds in anticancer drug development.
Analgesic and Anti-inflammatory Effects
Compounds within this class have also shown analgesic and anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by pain and inflammation .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Starting from 2-aminothiophene-3-carboxylic acid, cyclization with formamide under acidic conditions yields the desired compound.
- Pd-Catalyzed Carbonylation : This method involves the carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines followed by derivatization .
These synthetic routes highlight the compound's accessibility for further research and application.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 5 and 6 positions significantly enhanced antibacterial activity compared to unsubstituted analogs .
Case Study: EGFR Inhibition
Research focused on the inhibition of EGFR by thienopyrimidine derivatives demonstrated that specific substitutions led to increased potency against cancer cell lines. The study emphasized the importance of structural modifications for optimizing therapeutic effects .
Mechanism of Action
The mechanism of action of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one varies depending on its application:
Antitubercular Activity: The compound inhibits the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis.
Analgesic and Anti-inflammatory Activity: The compound exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
Antibacterial Activity: The compound disrupts bacterial cell membrane integrity, leading to cell lysis and death.
Comparison with Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:
2-Methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones: These compounds exhibit similar analgesic, anti-inflammatory, and antibacterial activities.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These derivatives are known for their antimicrobial and antifungal properties.
Thieno[2,3-d]pyrimidin-4(3H)-thiones: These compounds have been studied for their potential as enzyme inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anti-inflammatory effects, enzyme inhibition, and structure-activity relationships (SARs).
- IUPAC Name : this compound
- Molecular Formula : C8H8N2OS
- CAS Number : 18593-44-7
- Molecular Weight : 180.23 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anti-inflammatory Effects :
- The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- In vitro assays have shown that derivatives of this compound can significantly suppress COX-1 and COX-2 activity.
-
Enzyme Inhibition :
- The compound's derivatives have been tested against several enzymes, showing promising inhibitory effects that could lead to therapeutic applications.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various derivatives of this compound using COX enzyme assays. The results are summarized in Table 1.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
5 | 19.45 ± 0.07 | 42.1 ± 0.30 |
6 | 26.04 ± 0.36 | 31.4 ± 0.12 |
7 | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings indicate that certain derivatives possess significant anti-inflammatory properties comparable to established drugs like celecoxib.
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the thieno[2,3-d]pyrimidine structure can enhance biological activity. For example:
- Substituents at specific positions on the pyrimidine ring can either increase or decrease enzyme inhibition potency.
- Electron-withdrawing groups have been associated with increased activity against COX enzymes.
Synthesis and Bioassays
Research has focused on the synthesis of various alkylamino derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones. A notable synthesis method involves using iminophosphoranes to generate these compounds efficiently. Bioassays conducted on these synthesized compounds demonstrated their potential as anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?
The core scaffold is synthesized via Gewald’s reaction , involving condensation of 2-butanone, elemental sulfur, and ethyl cyanoacetate in the presence of diethylamine. Subsequent functionalization at the 2-position is achieved using aromatic/alkyl nitriles or acyl chlorides under controlled conditions (0–5°C for acylation). For example, 2-(4-fluorobenzyl) derivatives are formed by reacting intermediates with 4-fluorophenyl acetonitrile and dry HCl gas, followed by neutralization .
Q. How are these compounds characterized structurally?
Characterization involves FTIR (e.g., C=O stretch at ~1654 cm⁻¹), 1H/13C NMR (e.g., methyl protons at δ 2.1–2.5 ppm), and ESI-MS (e.g., molecular ion peaks at m/z 317–367). Single-crystal X-ray diffraction is used for unambiguous confirmation in select cases .
Q. What in vitro assays evaluate COX-2 selectivity?
The COX Inhibitor Screening Assay Kit (Cayman Chemical) measures inhibition of ovine COX-1 and human recombinant COX-2. Compounds are tested at six concentrations (0.01–500 μM), with IC50 and selectivity index (SI = COX-1 IC50/COX-2 IC50) calculated via enzymatic conversion of arachidonic acid to PGF2α, quantified by ELISA .
Advanced Research Questions
Q. How do substituents at the 2-position influence COX-2 selectivity?
- Electron-withdrawing groups (e.g., para-fluoro in compound 5 ) enhance COX-2 affinity (IC50 = 42.19 μM, SI = 4.81) by improving hydrophobic interactions with the active site.
- Electron-donating groups (e.g., methoxy in compound 6 ) reduce potency (IC50 = 142.71 μM).
- Ortho-substituents (e.g., trifluoromethyl in 9 ) disrupt binding (IC50 = 189.05 μM, SI = 0.12) due to steric hindrance .
Q. What molecular modeling strategies optimize COX-2 inhibition?
Docking studies suggest the para-fluorophenyl group in compound 5 occupies the hydrophobic pocket of COX-2 (Val523, Ser530), while the thienopyrimidine core hydrogen-bonds with Arg513. Comparative analysis with indomethacin (SI = 0.04) highlights the importance of minimizing COX-1 interactions .
Q. How do these derivatives compare to existing NSAIDs in toxicity profiles?
Unlike non-selective NSAIDs (e.g., indomethacin, COX-1 IC50 = 0.68 μM), compound 5 shows reduced GI toxicity risk due to higher COX-2 selectivity (SI = 4.81 vs. 0.04). However, in vivo studies are needed to confirm renal/cardiac safety .
Q. What methodologies assess anticancer potential of these compounds?
Derivatives like 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are screened against NCI-60 cancer cell lines. Growth inhibition (e.g., MDA-MB-435 melanoma, GP = −31.02%) is evaluated via MTT assays, with SAR guided by molecular docking to kinase targets .
Q. Methodological Challenges
Q. How are contradictory activity data resolved between similar derivatives?
Discrepancies in IC50 values (e.g., compound 8 vs. 9 ) are analyzed via Hansch analysis to correlate substituent electronic/hydrophobic parameters with activity. For instance, the amide group in 8 reduces selectivity (SI = 1.08) compared to alkyl/aryl substitutions .
Q. What strategies improve synthetic yields of 2-substituted derivatives?
- Temperature control : Gewald reaction yields drop below 60°C or above 70°C.
- Purification : Column chromatography (hexane:ethyl acetate, 9.2:0.8) isolates pure products after neutralization .
Q. How is metabolic stability evaluated for lead compounds?
Microsomal assays (human liver microsomes) assess CYP450-mediated degradation. Compounds with short half-lives undergo prodrug modification (e.g., esterification of free –NH groups) to enhance bioavailability .
Q. Key Research Gaps
Properties
IUPAC Name |
5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMGDDXMIKGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328030 | |
Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18593-44-7 | |
Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.